

Spectroscopic Profile of 2'-O-Methyl-5-iodouridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-O-Methyl-5-iodouridine

Cat. No.: B15582465

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of **2'-O-Methyl-5-iodouridine**, a modified nucleoside of significant interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of the compound's structural characteristics.

Summary of Spectroscopic Data

The structural integrity of **2'-O-Methyl-5-iodouridine** ($C_{10}H_{13}IN_2O_6$, Molar Mass: 384.12 g/mol) has been elucidated through a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of 2'-O-Methyl-5-iodouridine

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results		

Table 2: ^{13}C NMR Spectral Data of **2'-O-Methyl-5-iodouridine**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific chemical shift values and multiplicities for ^1H and ^{13}C NMR were not available in the provided search results. The tables are structured for the inclusion of such data upon experimental determination.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **2'-O-Methyl-5-iodouridine**. The fragmentation pattern provides insights into the molecule's structure, revealing characteristic losses of the ribose sugar moiety and the iodinated uracil base.

Table 3: Mass Spectrometry Data for **2'-O-Methyl-5-iodouridine**

m/z	Interpretation
384.12	[M] ⁺ (Molecular Ion)
Specific fragmentation data not available in search results	

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for **2'-O-Methyl-5-iodouridine**

Wavenumber (cm^{-1})	Functional Group Assignment
Specific peak data not available in search results	

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic absorption properties of the molecule, primarily influenced by the iodinated uracil chromophore.

Table 5: UV-Vis Spectroscopic Data for **2'-O-Methyl-5-iodouridine**

λ_{max} (nm)	Solvent
Specific absorption maximum data not available in search results	

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible spectroscopic analysis of **2'-O-Methyl-5-iodouridine**. The following sections outline generalized methodologies for each key technique, which should be optimized for specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ^1H and ^{13}C chemical environments and establish the connectivity of atoms within the molecule.

Methodology:

- **Sample Preparation:** Dissolve an accurately weighed sample of **2'-O-Methyl-5-iodouridine** in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O). The concentration should be optimized for the instrument's sensitivity, typically in the range of 5-10 mg/mL.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Employ a relaxation delay appropriate for quaternary carbons if present.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of **2'-O-Methyl-5-iodouridine** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) can be used to induce fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are suitable for determining the molecular ion.
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation analysis, tandem mass spectrometry (MS/MS) experiments can be performed.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- **Sample Preparation:** Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, N-H, C=O, C-O, C-I).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_{max}) and the molar absorptivity of the compound.

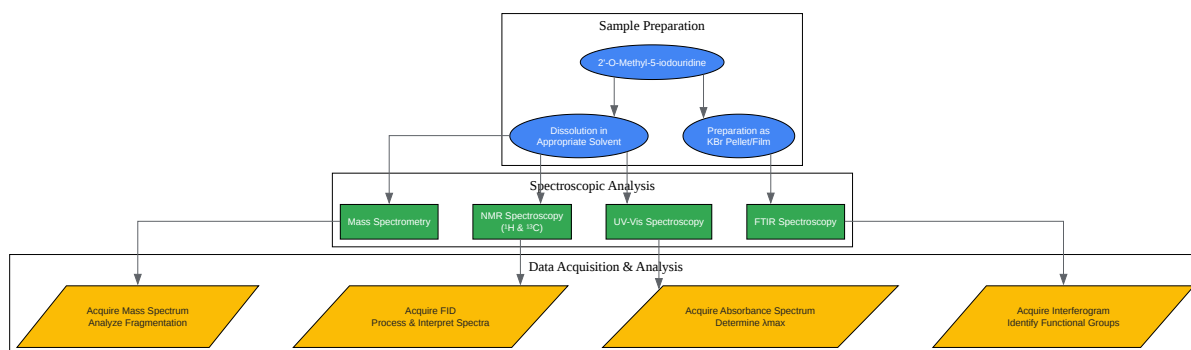
Methodology:

- **Sample Preparation:** Prepare a series of standard solutions of **2'-O-Methyl-5-iodouridine** in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) at known concentrations.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the absorbance of the solutions over a relevant wavelength range (typically 200-400 nm) against a solvent blank.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ϵ).

according to the Beer-Lambert law.

Visualizations

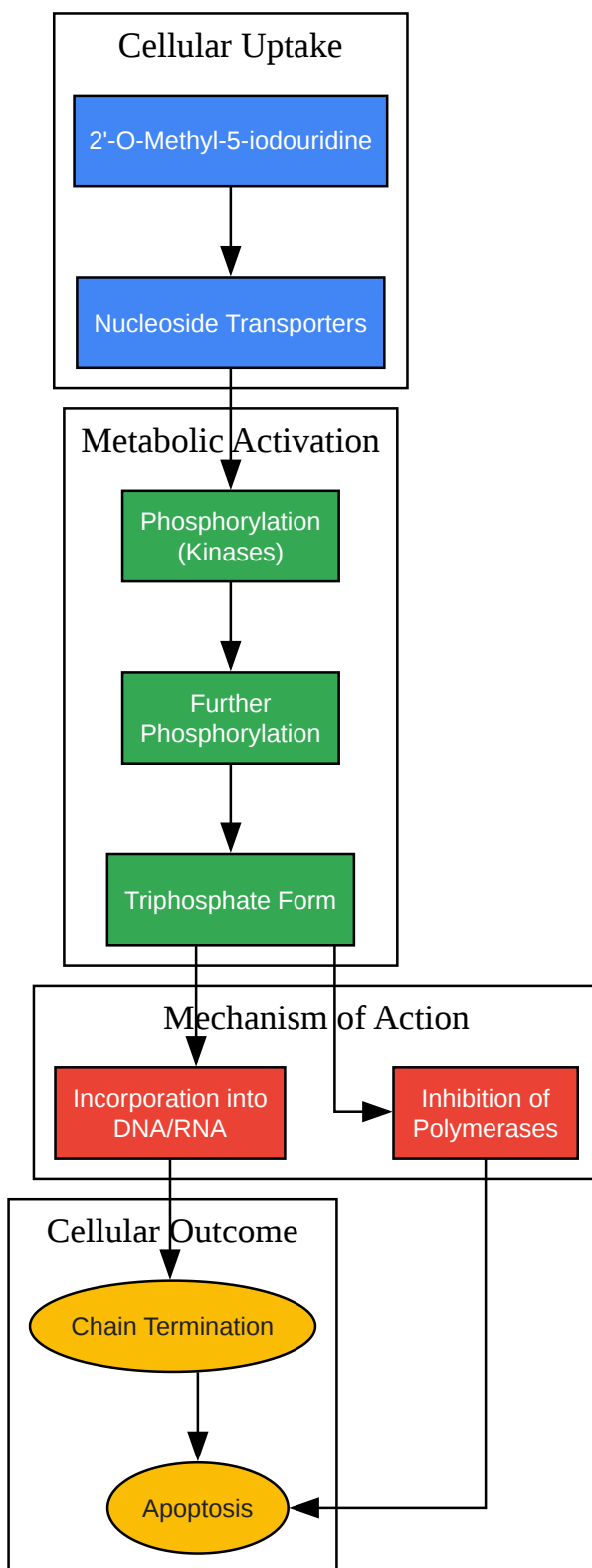
The following diagrams illustrate the general workflows for the spectroscopic analysis of **2'-O-Methyl-5-iodouridine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2'-O-Methyl-5-iodouridine**.

As no specific signaling pathway for **2'-O-Methyl-5-iodouridine** was identified in the provided search results, a generalized logical diagram of its potential mode of action as a nucleoside analog is presented below.



[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for **2'-O-Methyl-5-iodouridine** as a nucleoside analog.

- To cite this document: BenchChem. [Spectroscopic Profile of 2'-O-Methyl-5-iodouridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582465#spectroscopic-analysis-of-2-o-methyl-5-iodouridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com